molecular formula C11H20O4 B2513416 Ethyl 2-(3-ethoxyoxan-4-yl)acetate CAS No. 2104546-46-3

Ethyl 2-(3-ethoxyoxan-4-yl)acetate

Cat. No.: B2513416
CAS No.: 2104546-46-3
M. Wt: 216.277
InChI Key: HTXQFDSQCCUSSI-UHFFFAOYSA-N
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Description

Ethyl 2-(3-ethoxyoxan-4-yl)acetate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often found in fruits and flowers. This particular compound is characterized by its unique structure, which includes an ethoxy group attached to an oxane ring, making it a valuable compound in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-ethoxyoxan-4-yl)acetate can be synthesized through a multi-step process involving the reaction of ethyl acetate with 3-ethoxyoxan-4-yl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process may include steps such as distillation and purification to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-ethoxyoxan-4-yl)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Grignard reagents under anhydrous conditions.

Major Products Formed

Scientific Research Applications

Ethyl 2-(3-ethoxyoxan-4-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(3-ethoxyoxan-4-yl)acetate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of carboxylic acid and alcohol. In reduction reactions, the ester is reduced by hydride ions from reducing agents like lithium aluminum hydride, resulting in the formation of primary alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3-ethoxyoxan-4-yl)acetate is unique due to its ethoxy group attached to an oxane ring, which imparts distinct chemical properties and reactivity compared to simpler esters like ethyl acetate and methyl butyrate. This structural feature makes it valuable in specialized applications where specific reactivity is required .

Properties

IUPAC Name

ethyl 2-(3-ethoxyoxan-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-3-14-10-8-13-6-5-9(10)7-11(12)15-4-2/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXQFDSQCCUSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1COCCC1CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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